12–16 Hour Elimination Half-Life vs. Tolperisone's 1–2 Hours: Once-Daily Dosing Feasibility
Silperisone hydrochloride demonstrates an elimination half-life in humans of 12 to 16 hours, enabling once- or twice-daily dosing [1]. In contrast, tolperisone exhibits a significantly shorter elimination half-life of approximately 1.55 ± 0.7 hours (mean ± S.D.) following intravenous administration in humans, with oral half-life reported as 1.00 ± 0.28 hours [2]. This 8- to 16-fold difference in half-life translates into distinct dosing regimens and potential compliance advantages.
| Evidence Dimension | Elimination half-life in humans |
|---|---|
| Target Compound Data | 12–16 hours |
| Comparator Or Baseline | Tolperisone: 1.55 ± 0.7 h (IV); 1.00 ± 0.28 h (oral) |
| Quantified Difference | 8- to 16-fold longer half-life for silperisone |
| Conditions | Human pharmacokinetic studies |
Why This Matters
Procurement of silperisone hydrochloride supports research protocols requiring extended drug exposure with reduced dosing frequency, which is not achievable with tolperisone.
- [1] Farkas S. Silperisone: a centrally acting muscle relaxant. CNS Drug Rev. 2006 Fall-Winter;12(3-4):218-35. doi:10.1111/j.1527-3458.2006.00218.x. PMID: 17227288. View Source
- [2] Miyozaki H, et al. Gas–liquid chromatographic method for the determination of tolperisone in human plasma: pharmacokinetic and comparative bioavailability studies. J Pharm Biomed Anal. 1987;5(3):277-285. doi:10.1016/0731-7085(87)80082-1. View Source
